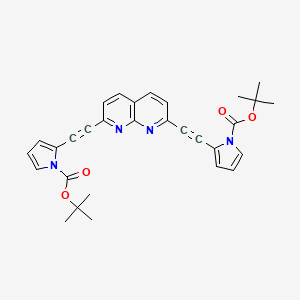
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of naphthridine, a heterocyclic aromatic compound, and two pyrrole groups, each protected by a tert-butoxycarbonyl (Boc) group. The ethynyl linkage between the naphthridine and pyrrole groups adds to its structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrole Derivative: The pyrrole rings are first synthesized and protected with tert-butoxycarbonyl groups to prevent unwanted reactions during subsequent steps.
Coupling with Naphthridine: The protected pyrrole derivatives are then coupled with a naphthridine core through an ethynyl linkage. This step often requires the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, under inert conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as column chromatography to remove any impurities and by-products.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of reaction conditions to ensure cost-effectiveness and scalability. This might involve:
Optimization of Catalysts: Using more efficient or recyclable catalysts to reduce costs.
Batch vs. Continuous Processing: Evaluating the feasibility of continuous processing methods to increase throughput.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthridine derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
科学的研究の応用
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine has several applications in scientific research:
Fluorescent Probes: Due to its unique structure, it can be used as a fluorescent probe in biological imaging and diagnostic applications.
Medicinal Chemistry: The compound’s ability to interact with biological molecules makes it a candidate for drug development and medicinal chemistry research.
Material Science: Its structural properties are useful in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine exerts its effects depends on its application:
Biological Systems: In biological systems, the compound can interact with nucleic acids or proteins, potentially altering their function or structure. The ethynyl linkage and Boc-protected pyrrole groups may facilitate binding to specific molecular targets.
Fluorescent Probes: As a fluorescent probe, the compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and used for imaging purposes.
類似化合物との比較
Similar Compounds
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-quinoline: Similar in structure but with a quinoline core instead of naphthridine.
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-isoquinoline: Features an isoquinoline core, offering different electronic properties.
Uniqueness
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine is unique due to its naphthridine core, which provides distinct electronic and structural properties compared to quinoline or isoquinoline derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics or interactions with biological molecules.
特性
IUPAC Name |
tert-butyl 2-[2-[7-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]ethynyl]-1,8-naphthyridin-2-yl]ethynyl]pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O4/c1-29(2,3)37-27(35)33-19-7-9-24(33)17-15-22-13-11-21-12-14-23(32-26(21)31-22)16-18-25-10-8-20-34(25)28(36)38-30(4,5)6/h7-14,19-20H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZGTSVVWSGVBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C#CC2=NC3=C(C=C2)C=CC(=N3)C#CC4=CC=CN4C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652476 |
Source


|
| Record name | Di-tert-butyl 2,2'-[1,8-naphthyridine-2,7-diyldi(ethyne-2,1-diyl)]di(1H-pyrrole-1-carboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467435-77-4 |
Source


|
| Record name | Di-tert-butyl 2,2'-[1,8-naphthyridine-2,7-diyldi(ethyne-2,1-diyl)]di(1H-pyrrole-1-carboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


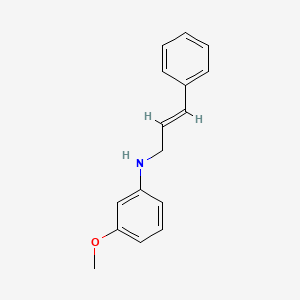

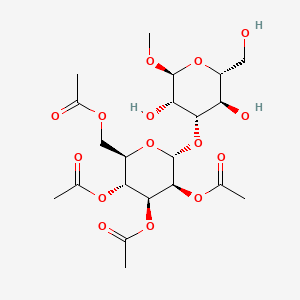
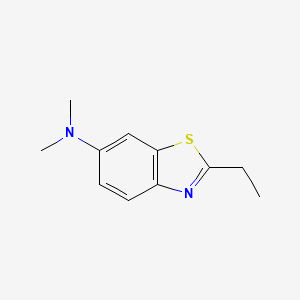
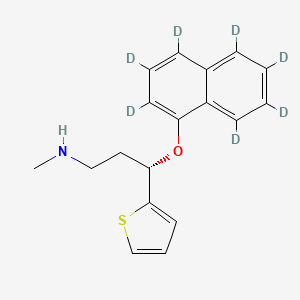
![N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl](/img/structure/B562450.png)
![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)

![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)
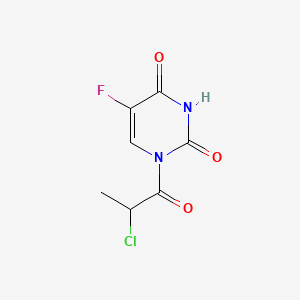
![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)
![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)
